molecular formula C9H6F3NO B1330375 3-(Trifluoromethyl)phenoxyacetonitrile CAS No. 2145-31-5

3-(Trifluoromethyl)phenoxyacetonitrile

Cat. No.: B1330375
CAS No.: 2145-31-5
M. Wt: 201.14 g/mol
InChI Key: UGZFDPFADQHEMW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenoxyacetonitrile is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.1452 It is characterized by the presence of a trifluoromethyl group attached to a phenoxyacetonitrile structure

Scientific Research Applications

3-(Trifluoromethyl)phenoxyacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

“3-(Trifluoromethyl)phenoxyacetonitrile” is considered hazardous . It may cause skin burns, eye damage, and respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenoxyacetonitrile typically involves the reaction of 3-(Trifluoromethyl)phenol with acetonitrile in the presence of a suitable base and catalyst. One common method involves the use of potassium carbonate as the base and copper(I) iodide as the catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenoxyacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylacetonitrile
  • 4-(Trifluoromethyl)phenoxyacetonitrile
  • 2,2,2-Trifluoroacetophenone

Comparison: 3-(Trifluoromethyl)phenoxyacetonitrile is unique due to the presence of both a trifluoromethyl group and a phenoxyacetonitrile structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. For instance, 3-(Trifluoromethyl)phenylacetonitrile lacks the phenoxy group, which can influence its reactivity and applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFDPFADQHEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175729
Record name 3-(Trifluoromethyl)phenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-31-5
Record name 3-(Trifluoromethyl)phenoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)phenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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